4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE
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Overview
Description
4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, an azo linkage, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the diazotization of aniline derivatives followed by coupling with a sulfonamide precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reactant concentrations ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo linkage, leading to the formation of different oxidation states.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydroxide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces corresponding amines.
Scientific Research Applications
4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage, which can be used in photo-switchable studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo photoisomerization, altering the compound’s conformation and activity. This property is particularly useful in studying dynamic biological processes and developing photo-responsive materials.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine-4′-azobenzene HCl: A phenylalanine derivative with an azo bond that isomerizes upon UV irradiation.
2-Phenyl-1,3,4-thiadiazole derivatives: Known for their optical and inhibitory activity against specific enzymes.
Uniqueness
4-(DIPROPYLSULFAMOYL)-N-[4-(2-PHENYLDIAZEN-1-YL)PHENYL]BENZAMIDE stands out due to its combination of a sulfonamide group and an azo linkage, providing unique chemical reactivity and potential applications in various fields. Its ability to undergo photoisomerization makes it particularly valuable in research involving light-responsive systems.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-3-18-29(19-4-2)33(31,32)24-16-10-20(11-17-24)25(30)26-21-12-14-23(15-13-21)28-27-22-8-6-5-7-9-22/h5-17H,3-4,18-19H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVPIOHDHHHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001039795 |
Source
|
Record name | Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001039795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324538-56-9 |
Source
|
Record name | Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001039795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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